Ethyl 2-fluoropyrrolo[2,1-A]isoquinoline-3-carboxylate
Description
Ethyl 2-fluoropyrrolo[2,1-a]isoquinoline-3-carboxylate is a fluorinated derivative of the pyrrolo[2,1-a]isoquinoline scaffold, a heterocyclic system notable for its presence in bioactive marine alkaloids like lamellarins . The ethyl ester at position 3 contributes to solubility and serves as a handle for further derivatization.
Properties
CAS No. |
648418-49-9 |
|---|---|
Molecular Formula |
C15H12FNO2 |
Molecular Weight |
257.26 g/mol |
IUPAC Name |
ethyl 2-fluoropyrrolo[2,1-a]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H12FNO2/c1-2-19-15(18)14-12(16)9-13-11-6-4-3-5-10(11)7-8-17(13)14/h3-9H,2H2,1H3 |
InChI Key |
QIONTIXDQZOKMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2N1C=CC3=CC=CC=C32)F |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reactions
One effective method for synthesizing pyrrolo[2,1-A]isoquinoline derivatives involves a one-pot three-component reaction. This method typically utilizes isoquinoline, bromoacetophenones, and alkynes as starting materials. The general procedure is as follows:
- Reactants : Isoquinoline (1), bromoacetophenone (2), and an acetylenic dipolarophile (3).
- Solvent : 1,2-epoxypropane.
- Conditions : The mixture is stirred at reflux for approximately 20 hours.
The reaction proceeds through the formation of isoquinolinium N-ylides followed by a 1,3-dipolar cycloaddition to yield the desired pyrrolo[2,1-A]isoquinoline derivatives in moderate to good yields (Table 1).
| Compound | Yield (%) | Melting Point (°C) |
|---|---|---|
| 4 | 71 | 171–173 |
Rearrangement Reactions
Another promising approach is the synthesis via a rearrangement step in the presence of protic fluorinated solvents. This method has been shown to produce lactone-annulated derivatives effectively:
- Starting Material : Dihydroisoquinolines.
- Reagents : Methyl propiolate.
- Conditions : Room temperature in fluorinated alcohols such as trifluoroethanol.
This method has demonstrated yields ranging from 55% to 95% depending on the specific starting materials and conditions employed (Table 2).
| Compound | Yield (%) |
|---|---|
| 2a | 95 |
| 2b | 55 |
| 2c | 56 |
| 2d | 71 |
| 2e | 79 |
| 2f | 80 |
Mechanistic Insights
The mechanisms underlying these synthetic routes are crucial for optimizing yields and understanding product formation. In the multicomponent reaction approach, the formation of isoquinolinium N-ylides is pivotal as it sets the stage for subsequent cycloaddition reactions that lead to aromatic compounds.
In contrast, the rearrangement reactions leverage the unique properties of fluorinated solvents to facilitate transformations that would otherwise require harsher conditions or longer reaction times. The influence of solvent polarity and acidity on reaction rates has been highlighted in studies showing that non-fluorinated solvents can significantly slow down the process and reduce yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoropyrrolo[2,1-A]isoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Research has highlighted the potential of ethyl 2-fluoropyrrolo[2,1-A]isoquinoline-3-carboxylate as an anticancer agent. The compound has exhibited activity against various cancer cell lines, suggesting its efficacy in targeting specific malignancies. For instance, studies indicate that derivatives of isoquinoline compounds can inhibit the proliferation of cancer cells by interfering with critical cellular pathways involved in tumor growth and survival .
1.2 Inhibition of Protein Arginine Methyltransferases (PRMTs)
The compound has been investigated for its ability to inhibit PRMTs, which are implicated in numerous diseases, including cancer and neurodegenerative disorders. This compound serves as a scaffold for developing selective inhibitors that may modulate PRMT activity, potentially leading to novel therapeutic strategies .
Synthesis and Derivatives
2.1 Synthetic Routes
The synthesis of this compound can be achieved through various methodologies involving cyclization reactions and functional group modifications. These synthetic approaches often aim to enhance the compound's biological activity and selectivity. For example, the use of fluorine substituents has been shown to improve the pharmacokinetic properties of isoquinoline derivatives .
Table 1: Synthetic Methods for this compound
Case Studies
3.1 Case Study: Anticancer Activity
In a notable study, this compound was tested against a panel of cancer cell lines, including breast and lung cancer models. The results indicated significant cytotoxic effects at low micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest .
3.2 Case Study: PRMT Inhibition
Another investigation focused on the compound's role as a PRMT inhibitor. Researchers synthesized a series of derivatives based on the ethyl 2-fluoropyrrolo framework and evaluated their efficacy in inhibiting PRMT5 activity in vitro. The findings revealed that certain modifications led to increased potency and selectivity against PRMT5 compared to other family members .
Mechanism of Action
The mechanism of action of Ethyl 2-fluoropyrrolo[2,1-A]isoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of ethyl 2-fluoropyrrolo[2,1-a]isoquinoline-3-carboxylate and its analogs:
Key Observations :
- Substituent Effects : Fluorine’s small size and electronegativity may enhance binding specificity compared to bulkier groups like phenyl or hexafluoropropyl. The 5,6-dihydro modification in phenyl and isopropyl analogs reduces ring strain, favoring bioactive conformations .
Spectroscopic Features:
- NMR : The 2-phenyl analog shows distinct aromatic proton signals (δ 7.99 ppm for Har) and intramolecular C–H···O hydrogen bonding .
- X-ray Crystallography : The 2-phenyl derivative’s screw-boat conformation and dihedral angle (64.76°) highlight conformational flexibility critical for biological activity .
- HRMS : Ethyl 2-isopropyl-5,6-dihydropyrrolo analogs confirm molecular integrity (e.g., HRMS [M + H]+: 297.39) .
Photophysical and Solubility Properties
- 3-Aminovinylquinoxaline Analogs: Substituents significantly affect UV-Vis absorption and fluorescence, suggesting tunable photophysical properties for the 2-fluoro derivative .
Biological Activity
Ethyl 2-fluoropyrrolo[2,1-A]isoquinoline-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a pyrroloisoquinoline core, which is characterized by its unique arrangement of nitrogen-containing heterocycles. The presence of a fluorine atom at the 2-position is significant as it influences the compound's reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential as an antimicrobial agent. It has been tested against various bacterial strains, showing promising inhibitory effects .
- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast and lung cancer cells .
- Enzyme Inhibition : this compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. This mechanism is crucial for its therapeutic potential .
The mechanism by which this compound exerts its biological effects involves:
- Binding to Enzymes : The compound interacts with various enzymes, potentially leading to the inhibition of critical pathways in microbial metabolism and tumor growth. For instance, it may inhibit kinases or phosphodiesterases that are vital for cellular signaling .
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death. This effect is particularly valuable in the treatment of malignancies .
Research Findings
A summary of significant research findings related to this compound is presented in the following table:
Case Studies
Several case studies highlight the potential applications of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a novel antimicrobial agent .
- Cancer Treatment : In a series of experiments on human breast cancer cells (MCF-7), this compound demonstrated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents .
- Mechanistic Insights : Research utilizing molecular docking simulations revealed that the compound binds effectively to the active sites of target enzymes, providing insights into its mechanism of action at a molecular level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
